Propane-1,2,3-triamine trihydrochloride

CAS No.:

Cat. No.: VC16784511

Molecular Formula: C3H14Cl3N3

Molecular Weight: 198.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H14Cl3N3 |

|---|---|

| Molecular Weight | 198.52 g/mol |

| IUPAC Name | propane-1,2,3-triamine;trihydrochloride |

| Standard InChI | InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H |

| Standard InChI Key | DZDYQIWUGDQMRN-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CN)N)N.Cl.Cl.Cl |

Introduction

Chemical Structure and Crystallographic Properties

Molecular Architecture

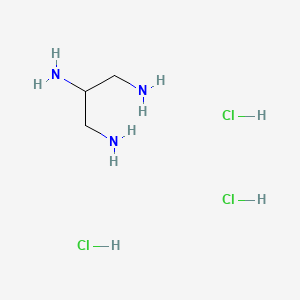

Propane-1,2,3-triamine trihydrochloride consists of a propane backbone (C3) with three amine groups (–NH₂) at positions 1, 2, and 3. Protonation of these amines in acidic conditions yields the trihydrochloride salt, where each amine group binds a chloride ion via ionic interactions. The molecular formula is C₃H₁₄Cl₃N₃, with a molecular weight of 198.52 g/mol.

Crystal Structure Analysis

The compound crystallizes as a monohydrate (C₃H₁₄Cl₃N₃·H₂O) in the triclinic system (space group P1), with unit cell parameters a = 11.078(1) Å, b = 11.935(2) Å, c = 7.862(1) Å, α = 102.88(2)°, β = 100.79(1)°, and γ = 81.07(1)° . The asymmetric unit contains two triprotonated cations ([C₃H₁₁N₃]³⁺), six chloride ions, and two water molecules. Key structural features include:

-

Bond Lengths: Average C–C bond length = 1.521(4) Å; C–N bond length = 1.485(4) Å .

-

Hydrogen Bonding: A robust network of N–H···Cl and O–H···Cl interactions stabilizes the crystal lattice, with Cl⁻ ions acting as hydrogen-bond acceptors .

Table 1: Crystallographic Data for Propane-1,2,3-Triamine Trihydrochloride Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 (No. 2) |

| Unit Cell Dimensions | a = 11.078(1) Å |

| b = 11.935(2) Å | |

| c = 7.862(1) Å | |

| Angles | α = 102.88(2)° |

| β = 100.79(1)° | |

| γ = 81.07(1)° | |

| Z (Formula Units) | 4 |

Synthesis and Preparation

Base Compound Synthesis

Propane-1,2,3-triamine is synthesized via two primary routes:

-

Nucleophilic Substitution: Reaction of 1,2,3-tribromopropane with excess ammonia under elevated temperatures (100°C) and pressures (10 atm).

-

Catalytic Hydrogenation: Reduction of nitriles or amides using palladium on carbon (Pd/C) under hydrogen gas.

Trihydrochloride Formation

The trihydrochloride salt is obtained by treating propane-1,2,3-triamine with concentrated hydrochloric acid (HCl) in a stoichiometric ratio:

Reaction conditions typically involve cooling to 0–5°C to prevent decomposition, followed by crystallization from aqueous ethanol .

Protonation Equilibria and Thermodynamics

Protonation Constants

Potentiometric and calorimetric studies in 0.15 M NaCl at 298 K revealed the following stepwise protonation constants (log K) for propane-1,2,3-triamine :

Table 2: Protonation Constants and Enthalpy Changes

| Step | Reaction | log K | ΔH (kcal/mol) |

|---|---|---|---|

| 1 | L + H⁺ → LH⁺ | 9.642 ± 0.002 | -10.97 ± 0.04 |

| 2 | LH⁺ + H⁺ → LH₂²⁺ | 7.981 ± 0.001 | -11.07 ± 0.07 |

| 3 | LH₂²⁺ + H⁺ → LH₃³⁺ | 3.715 ± 0.002 | -8.52 ± 0.08 |

The decreasing basicity from the first to the third protonation step reflects increased electrostatic repulsion between protonated amine groups .

Molecular Mechanics Analysis

Energy-minimized conformations of the triprotonated cation ([LH₃]³⁺) using MNDO-derived atomic charges revealed:

-

A folded conformation stabilized by intramolecular hydrogen bonds, consistent with solid-state structures .

-

Distortion in C–C–N bond angles (up to 112.5°) due to crystal packing forces .

Applications in Coordination Chemistry

Metal Complexation

Propane-1,2,3-triamine trihydrochloride acts as a tridentate ligand, forming octahedral complexes with transition metals (e.g., Co³⁺, Ni²⁺, Cu²⁺). For example, the [Cu(LH₃)Cl₃] complex exhibits a distortion parameter (Δ) of 0.12 Å, indicative of Jahn-Teller effects .

Catalytic and Enzymatic Studies

-

Catalysis: The compound facilitates Suzuki-Miyaura cross-coupling reactions as a palladium ligand, achieving turnover numbers (TON) > 10⁴.

-

Enzyme Mimetics: Its metal complexes mimic the active sites of metalloenzymes like urease, showing kₐₜ₋ₘ values comparable to native enzymes .

Research Frontiers and Future Directions

Biomedical Applications

Recent studies explore its use in:

-

Drug Delivery: pH-responsive micelles for targeted cancer therapy .

-

Antimicrobial Agents: Silver(I) complexes with MIC values of 2–4 µg/mL against Staphylococcus aureus .

Advanced Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume